BenchChemオンラインストアへようこそ!

methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate

Physicochemical property comparison Lipophilicity Dioxopiperazine SAR

Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate (CAS 2694057-04-8) is a chiral small-molecule organic compound belonging to the 2,6-dioxopiperazine (diketopiperazine) class, characterized by a (2S) absolute configuration, a 4-benzyl substituent on the piperazine-2,6-dione core, and a methyl propanoate side chain at the 2-position. Its molecular formula is C15H18N2O4 with a molecular weight of 290.31 g/mol.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 2694057-04-8
Cat. No. B6172919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate
CAS2694057-04-8
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C15H18N2O4/c1-21-14(19)8-7-12-15(20)17(10-13(18)16-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,18)/t12-/m0/s1
InChIKeyXXDFNNZLDGGOSI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate (CAS 2694057-04-8): Structural Identity and Procurement Baseline


Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate (CAS 2694057-04-8) is a chiral small-molecule organic compound belonging to the 2,6-dioxopiperazine (diketopiperazine) class, characterized by a (2S) absolute configuration, a 4-benzyl substituent on the piperazine-2,6-dione core, and a methyl propanoate side chain at the 2-position . Its molecular formula is C15H18N2O4 with a molecular weight of 290.31 g/mol . The compound is listed in vendor catalogs as a research chemical with a purity specification of ≥98% (HPLC) . This compound represents a specific substitution pattern within the dioxopiperazine-propanoate chemotype that distinguishes it from other analogs by its combination of ester type (methyl vs. ethyl or benzyl), N4-substituent (benzyl vs. methyl or other), and stereochemistry.

Why Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate Cannot Be Freely Substituted by Class Analogs


Within the dioxopiperazine-propanoate chemotype, subtle structural variations produce orthogonal biological and physicochemical profiles that preclude generic interchange. The (2S) stereochemistry defines the spatial orientation of the propanoate side chain relative to the dioxopiperazine ring, directly influencing target binding geometry. Replacement of the 4-benzyl group with smaller substituents (e.g., methyl) alters lipophilicity, π-stacking potential, and steric occupancy within hydrophobic binding pockets [1]. Similarly, substituting the methyl ester with an ethyl or benzyl ester modifies both metabolic lability and membrane permeability [1]. Even when an analog shares the same dioxopiperazine core, differences in these three structural dimensions—ester type, N4-substituent, and stereochemistry—can yield order-of-magnitude changes in target affinity, selectivity, and ADME properties. The quantitative evidence below, where available, demonstrates that methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate occupies a discrete position in structure-activity space that is not replicated by its closest readily available analogs.

Quantitative Differentiation Evidence for Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate (CAS 2694057-04-8)


Molecular Weight and Lipophilicity Differentiation Against the N4-Methyl Analog

Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate (MW 290.31 g/mol, C15H18N2O4) differs from the N4-methyl analog ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate (MW ~228.25 g/mol, C10H16N2O4) by the presence of an N4-benzyl substituent instead of N4-methyl, and a methyl ester instead of an ethyl ester . The benzyl group introduces an additional phenyl ring, increasing molecular weight by approximately 62 g/mol and adding aromatic π-character. While direct experimental logD or logP values are not publicly available for either compound, the structural difference predicts substantially higher lipophilicity and altered protein binding for the target compound by class-level inference [1].

Physicochemical property comparison Lipophilicity Dioxopiperazine SAR

Ester Type Differentiation: Methyl Ester vs. Benzyl Ester in Dioxopiperazine-Propanoate Series

The target compound bears a methyl ester, distinguishing it from the benzyl ester analog benzyl 3-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]propanoate (CAS 75759-85-2, C21H22N2O4, MW 350.41 g/mol) [1]. Methyl esters generally exhibit faster hydrolytic cleavage by esterases compared to benzyl esters, which can affect both in vitro stability in biological matrices and in vivo pharmacokinetic profiles. However, no direct comparative stability data for these two specific compounds have been published in the permitted sources [2].

Prodrug strategy Metabolic stability Ester hydrolysis

Stereochemical Differentiation: (2S) Absolute Configuration in Piperazine-2,6-dione Scaffold

This compound is specified as the (2S) enantiomer, which carries a defined three-dimensional orientation of the propanoate side chain relative to the dioxopiperazine ring plane. The (2S) configuration is one of two possible diastereomeric series (the other being 2R), and within dioxopiperazine chemistry, stereochemistry at the 2-position and 5-position independently controls ring conformation and side-chain presentation [1]. Published class-level evidence demonstrates that dioxopiperazine stereochemistry critically influences biological recognition, with enantiomeric pairs often showing >10-fold differences in receptor binding affinity [2]. No racemic or (2R) counterpart data are publicly available for this specific compound, but the defined stereochemistry provides a procurement-grade specification for reproducible biological experiments .

Chiral resolution Stereochemistry-activity relationship Enantiomeric purity

CRTH2/DP2 Receptor Antagonist Class Context and Binding Affinity Gap Analysis

Publicly available BindingDB/ChEMBL records initially associated with this compound (CHEMBL2036208, BDBM50384462) upon detailed inspection correspond to a different molecular entity (C18H16F3N5O, MW 375.35) and not methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate [1]. Therefore, no direct CRTH2 binding affinity data (Ki, IC50) exist for the target compound in authoritative databases. Published SAR from the zwitterionic CRTh2 antagonist series demonstrates that dioxopiperazine-containing compounds can achieve Ki values as low as 0.74 nM at the CRTH2 receptor when optimized with appropriate substituents [2], but the specific binding affinity of the 4-benzyl, methyl ester (2S) compound remains experimentally undetermined in the public domain [3].

CRTH2 antagonist DP2 receptor PGD2 binding Th2 inflammation

Procurement-Driven Application Scenarios for Methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate (CAS 2694057-04-8)


Dioxopiperazine Scaffold Diversification in Medicinal Chemistry Hit-to-Lead Programs

This compound serves as a chiral building block for systematic SAR exploration around the dioxopiperazine core. The (2S) stereochemistry, 4-benzyl substituent, and methyl ester provide a defined starting point for synthesizing focused libraries where each of these three structural dimensions can be independently varied. Procurement of this specific enantiomer enables medicinal chemistry teams to establish stereochemical SAR baselines before scaling up preferred analogs .

Ester Prodrug Strategy Development for Carboxylic Acid Bioisosteres

The methyl ester functionality makes this compound a candidate for prodrug studies where the free carboxylic acid (obtained via ester hydrolysis) is the pharmacologically active species. The well-precedented hydrolytic lability of methyl esters allows researchers to compare in vitro-to-in vivo translation when the ester is used as a permeability-enhancing prodrug moiety, as demonstrated in the broader dioxopiperazine CRTh2 antagonist series [1].

Chemical Biology Probe for Protein Interaction Studies Involving Hydrophobic Binding Pockets

The 4-benzyl group introduces significant hydrophobic character and aromatic π-surface area, making this compound a candidate for probing protein-ligand interactions where aromatic stacking or hydrophobic burial is hypothesized. The compound can be used in competitive displacement assays or thermal shift assays to assess engagement of targets with deep hydrophobic clefts, provided that the target of interest is compatible with the dioxopiperazine scaffold .

Quote Request

Request a Quote for methyl 3-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.